5-Methoxy-3-phenylbenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1,2-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)14(15-17-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
JGMWVTVAGAFBIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Methoxy 3 Phenylbenzo D Isoxazole
Reactivity of the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring, also known as 1,2-benzisoxazole (B1199462), is an aromatic heterocyclic system. Its aromaticity contributes to its relative stability. The ring system can participate in various reactions, including those that maintain the ring's integrity and those that lead to its cleavage.
The synthesis of the benzo[d]isoxazole core often involves the cyclization of ortho-substituted aryl oximes, which speaks to the stability of the resulting heterocyclic system. For instance, base-promoted cyclization of o-substituted aryloximes is a common synthetic route. However, this method has limitations, particularly for benzisoxazoles with certain substituents at the C-3 position, which can lead to degradation via Kemp elimination.
The benzo[d]isoxazole ring can undergo electrophilic aromatic substitution, though the reactivity is influenced by the fused isoxazole (B147169) moiety and any existing substituents on the benzene (B151609) ring. The isoxazole ring itself is generally considered to be electron-deficient.
Reactions of the Methoxy (B1213986) Group (e.g., Functionalization, Demethylation)
The methoxy group at the 5-position is a key functional group that can undergo several important reactions, most notably demethylation to yield the corresponding phenol. This transformation, a type of ether cleavage, is a common reaction for aryl methyl ethers and can be achieved using various reagents.
Strong Lewis acids are effective for O-demethylation. Boron tribromide (BBr₃) is a widely used reagent for this purpose due to its high reactivity. The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion. Aluminum chloride (AlCl₃) can also be employed for demethylation, often requiring heating.
Strong Brønsted acids, such as 47% hydrobromic acid (HBr), are also capable of cleaving aryl methyl ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group. This method often requires high temperatures to proceed effectively.
The conversion of the methoxy group to a hydroxyl group can be a challenging step, and the harsh conditions required for demethylation may necessitate that this reaction is performed early in a synthetic sequence to avoid side reactions with other sensitive functional groups.
Reactions of the Phenyl Substituent (e.g., Aromatic Functionalization)
The phenyl group at the 3-position is susceptible to electrophilic aromatic substitution reactions. The orientation of substitution on the phenyl ring is directed by the electronic nature of the benzo[d]isoxazole ring system. The isoxazole moiety is generally considered to be a deactivating group, meaning that electrophilic substitution on the phenyl ring will be slower than on benzene itself.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The nitration of 5-phenylisoxazoles has been studied, and it has been shown that under certain conditions, nitration can occur on the phenyl ring. For instance, treatment of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid can lead to the formation of nitrophenyl-substituted isoxazoles.
Halogenation: The halogenation of the phenyl ring can be achieved using standard halogenating agents in the presence of a Lewis acid catalyst.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for attaching alkyl and acyl groups to aromatic rings. wikipedia.orgbyjus.com These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgbyjus.com For 3-phenylbenzo[d]isoxazole, these reactions would be expected to occur on the phenyl ring, although the deactivating nature of the isoxazole core may require forcing conditions.
Ring-Opening and Rearrangement Processes of Benzisoxazoles
The benzo[d]isoxazole ring is susceptible to cleavage under certain conditions, particularly due to the relatively weak N-O bond.
Kemp Elimination: A significant degradation pathway for benzisoxazoles, especially those with an acidic proton at the C-3 position or a group that can be easily eliminated, is the Kemp elimination. wikipedia.org This base-catalyzed reaction involves the cleavage of the weak N-O bond to produce a 2-hydroxybenzonitrile (B42573) derivative. wikipedia.orgresearchgate.net
Reductive Ring Scission: The N-O bond of the 1,2-benzisoxazole ring can undergo reductive cleavage. This has been observed in the metabolism of drugs containing this moiety, such as the anticonvulsant zonisamide (B549257). The proposed mechanism involves a two-electron reductive cleavage of the N-O bond to form an imine intermediate, which is then hydrolyzed to a phenol.
Thermal Isomerization: At high temperatures, 1,2-benzisoxazole can isomerize to o-hydroxybenzonitrile. This process occurs without fragmentation of the molecule up to a certain temperature.
Formation and Reactivity of Benzisoxazolium Salts
The nitrogen atom of the benzo[d]isoxazole ring can be alkylated to form benzisoxazolium salts. These salts exhibit altered reactivity compared to the parent molecule. The formation of these salts enhances the electrophilicity of the ring system, making it more susceptible to nucleophilic attack. The reactivity of these salts can lead to ring cleavage and the formation of various products.
Investigation of Degradation Mechanisms for 5-Methoxy-3-phenylbenzo[d]isoxazole Derivatives
The degradation of this compound derivatives can occur through several pathways, influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.
Hydrolytic Degradation: The stability of the benzisoxazole ring can be compromised under strongly basic conditions, leading to ring opening via mechanisms like the Kemp elimination, as previously discussed.
Thermal Degradation: As with the parent 1,2-benzisoxazole, thermal stress can induce isomerization and decomposition. Polybenzoxazoles, upon heating in a vacuum, have been shown to degrade, losing oxygen as carbon monoxide and carbon dioxide.
Photodegradation: Some isoxazole-containing compounds, such as the antibiotic sulfamethoxazole, are known to be photolabile. bohrium.com Exposure to light can lead to isomerization of the isoxazole ring and the formation of various photoproducts. bohrium.com The presence of a chromophoric system in this compound suggests that it may also be susceptible to photodegradation.
Oxidative Degradation: The benzisoxazole ring and its substituents can be susceptible to oxidative degradation. The primary oxidation of the aromatic rings in similar structures can occur via an electrophilic addition mechanism.
Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 3 Phenylbenzo D Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1D (¹H, ¹³C) and 2D NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of 5-Methoxy-3-phenylbenzo[d]isoxazole.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the methoxy (B1213986) group protons and the aromatic protons on both the phenyl and benzisoxazole ring systems. The expected chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).
The methoxy group (-OCH₃) protons would appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons would appear in the downfield region of the spectrum, with their multiplicity (singlet, doublet, triplet, or multiplet) and coupling constants (J-values) determined by their spatial relationships with neighboring protons. For instance, protons on the benzisoxazole moiety will exhibit splitting patterns characteristic of a substituted benzene (B151609) ring, while the protons on the C3-phenyl group will show patterns typical for a mono-substituted phenyl ring. biorxiv.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl H (ortho) | 7.8 - 8.1 | Multiplet |
| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet |
| Benzisoxazole H | 6.9 - 7.7 | Multiplet |
Note: Predicted values are based on analysis of structurally similar compounds. The exact chemical shifts and coupling constants would be determined experimentally.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
For this compound, signals are expected for the methoxy carbon, the carbons of the two aromatic rings, and the two key carbons of the isoxazole (B147169) portion of the heterocyclic system (C3 and C7a, the bridgehead carbon). The carbon attached to the nitrogen (C3) and the carbons of the fused benzene ring are particularly diagnostic. biorxiv.orgrsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Isoxazole C3) | ~163 |
| C-O (Isoxazole C7a) | ~170 |
| Aromatic C (Phenyl & Benzene) | 110 - 160 |
Note: Predicted values are based on analysis of structurally similar compounds such as 5-(3-methoxyphenyl)-3-phenylisoxazole and various phenylbenzo[d]isoxazole derivatives. rsc.org
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure by establishing correlations between nuclei. mnstate.eduipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. oxinst.com It would show correlations between the protons within the benzisoxazole ring system and, separately, among the protons on the phenyl ring, confirming the integrity of these individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of which proton is bonded to which carbon, mapping the data from the ¹H spectrum directly onto the ¹³C spectrum. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. scribd.com For this compound, key HMBC correlations would include the correlation from the methoxy protons to the C5 carbon of the benzene ring and correlations from the ortho-protons of the phenyl ring to the C3 carbon of the isoxazole ring. These correlations confirm the substitution pattern and the connection of the phenyl ring to the benzisoxazole core.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Patterns
HRMS is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula. For this compound, the molecular formula is C₁₄H₁₁NO₂. The experimentally measured mass from an ESI-TOF (Electrospray Ionization - Time of Flight) instrument would be compared to the theoretically calculated mass. biorxiv.orgpreprints.org
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NO₂ |
| Calculated Monoisotopic Mass [M+H]⁺ | 226.0863 |
Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for such heterocyclic systems may include the cleavage of the isoxazole ring or the loss of the methoxy group (-OCH₃).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the presence of specific functional groups. wpmucdn.comscholaris.ca The spectrum for this compound would exhibit characteristic absorption bands (wavenumbers, cm⁻¹) corresponding to its key structural features.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Phenyl and Benzene Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy Group |
| C=N Stretch | ~1610 | Isoxazole Ring |
| C=C Stretch | 1450 - 1600 | Aromatic Rings |
| C-O-C Asymmetric Stretch | 1240 - 1280 | Methoxy Ether |
Note: Values are based on data from analogous structures. wpmucdn.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence for a molecule by mapping the electron density of a crystalline solid. researchgate.net This technique determines the precise three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and dihedral angles.
For this compound, a successful crystal structure analysis would confirm the planarity of the benzisoxazole ring system and determine the dihedral angle between this plane and the plane of the C3-phenyl substituent. It would also reveal how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking. While specific data for this compound is not publicly available, the parameters obtained would be presented as follows.
Table 5: Typical Data Obtained from Single-Crystal X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Dihedral Angles (°) | Torsional angles, defining conformation |
Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment.
Computational and Theoretical Investigations of 5 Methoxy 3 Phenylbenzo D Isoxazole
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. scirp.orgmdpi.com For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and compute electronic properties. acu.edu.in These calculations help in understanding the intramolecular charge transfer (ICT) from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs), which is crucial for optoelectronic applications. researchgate.networldscientific.com
Theoretical studies on related isoxazole compounds have demonstrated that DFT can be used to model electron density distributions and predict reactive sites for nucleophilic and electrophilic attacks. For instance, in a study of quinoline-4-one derivatives, DFT calculations revealed that different substituents, such as methoxy (B1213986) groups, can alter the electronic properties and reactivity of the molecule. scirp.org Similar principles apply to 5-Methoxy-3-phenylbenzo[d]isoxazole, where the methoxy group is expected to influence the electron distribution and subsequent chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations are invaluable for analyzing the conformational landscape and stability of flexible molecules like this compound. nih.gov By simulating the molecule's behavior in a given environment, researchers can identify the most stable conformations and understand how the molecule interacts with its surroundings, such as solvent molecules or biological targets. mdpi.comnih.gov
For example, MD simulations of isoxazole derivatives have been used to assess their binding affinity and stability within the active sites of proteins, which is essential for drug design. mdpi.comnih.gov These simulations can reveal the dynamic interactions between the ligand and the protein, providing insights that are not apparent from static docking models. mdpi.com The stability of the ligand-protein complex, as determined by MD simulations, is a key indicator of the compound's potential biological activity. nih.gov
Quantum Chemical Parameters and Their Correlation with Molecular Properties and Reactivity
Quantum chemical parameters derived from DFT calculations provide a quantitative measure of a molecule's reactivity and electronic properties. researchgate.net Key parameters include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. semanticscholar.orgchemrxiv.org A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower stability. semanticscholar.orgnih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including FT-IR, Raman, and UV-Vis spectra. nih.govresearchgate.net By calculating the vibrational frequencies and electronic transitions, researchers can interpret experimental spectra and assign specific bands to particular molecular motions or electronic excitations. researchgate.netfrontiersin.org
For example, theoretical calculations of FT-IR and Raman spectra for 5-Methyl-3-phenylisoxazole-4-carboxylic acid using DFT (B3LYP and M06-2X functionals) with the 6-311++G(d,p) basis set have shown good agreement with experimental data. researchgate.net Similarly, the UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT), which helps in understanding the electronic transitions and the influence of different functional groups on the absorption wavelengths. researchgate.net These computational predictions are a valuable tool for confirming the structure of newly synthesized compounds and for understanding their photophysical properties.
In Silico Studies for Structure-Activity Relationship Elucidation
In silico studies, which encompass a range of computational techniques, are instrumental in elucidating the structure-activity relationships (SAR) of chemical compounds. ukaazpublications.comresearchgate.net These methods include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling. mdpi.comchemrxiv.org For isoxazole derivatives, these studies help to identify the key structural features responsible for their biological activity. nih.govnih.gov
Molecular docking studies, for instance, can predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. ukaazpublications.com This information is critical for understanding the mechanism of action and for designing more potent and selective compounds. nih.gov SAR studies on trisubstituted isoxazoles have revealed the importance of specific substituents at different positions of the isoxazole ring for their activity as allosteric modulators of nuclear receptors. nih.govnih.gov The presence and position of the methoxy group in this compound would be a key factor in its SAR profile, influencing its interaction with biological targets.
Applications in Chemical Biology and Medicinal Chemistry Research Mechanistic Studies
Enzyme Inhibition Mechanisms and Kinase Targeting Studies
Enzyme Inhibition Mechanisms and Kinase Targeting Studies
The 5-lipoxygenase (5-LOX) enzyme is a crucial component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. plos.orgdb-thueringen.denih.govresearchgate.net The 5-LOX pathway converts arachidonic acid into these inflammatory molecules, which are implicated in a variety of inflammatory and allergic conditions. plos.orgdb-thueringen.denih.govnih.gov Consequently, the development of 5-LOX inhibitors is a significant area of research for anti-inflammatory therapies. plos.org
Isoxazole (B147169) derivatives have been identified as effective inhibitors of the 5-LOX pathway. plos.orgnih.gov Studies have shown that these compounds can exhibit a concentration-dependent inhibition of 5-LOX. plos.org For instance, certain 3,5-disubstituted isoxazole derivatives have demonstrated significant inhibitory activity against the 5-LOX enzyme. nih.gov The inhibition of this pathway by isoxazole compounds highlights their potential as anti-inflammatory agents. plos.orgnih.gov
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govnih.govmdpi.com There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.govscielo.org.mx
Derivatives of isoxazole have been investigated as inhibitors of both COX-1 and COX-2. nih.govfrontiersin.org Some isoxazole compounds have shown selective inhibition of COX-2. frontiersin.org For example, a series of newly synthesized isoxazole derivatives demonstrated potent and selective inhibitory activity against COX-2, with some compounds showing significantly higher selectivity for COX-2 over COX-1. frontiersin.org The selectivity is often attributed to the specific structural features of the isoxazole derivatives that allow them to bind preferentially to the active site of the COX-2 enzyme. researchgate.net
Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently implicated in diseases such as cancer. researchgate.netnih.gov The isoxazole scaffold has been utilized to develop inhibitors for various kinases, including Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Casein Kinase 2 (CK2), and Topoisomerase IIβ, as well as inhibitors of tubulin polymerization. researchgate.net
EGFR-TK: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and cancer. nih.govmdpi.comnih.gov Isoxazole derivatives have been identified as potent inhibitors of EGFR-TK. researchgate.net These compounds can bind to the ATP-binding site of the kinase domain, thereby blocking its activity and downstream signaling pathways. semanticscholar.org
VEGFR-2: VEGFR-2 is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govekb.eg Benzoxazole (B165842) and isoxazole derivatives have shown promise as VEGFR-2 inhibitors. nih.govmdpi.comrcsb.org For instance, certain benzoxazole derivatives have exhibited potent inhibitory activity against VEGFR-2, leading to anti-proliferative effects in cancer cell lines. nih.govmdpi.com
CK2: Casein Kinase 2 (CK2) is a protein kinase that is often overexpressed in cancer and contributes to cell growth and proliferation. nih.govnih.govmdpi.com Specific isoxazole-related compounds have been developed as highly potent and selective inhibitors of CK2. nih.gov
Topoisomerase IIβ: Topoisomerase IIβ is an enzyme that plays a crucial role in DNA replication and chromosome segregation. nih.gov Inhibition of this enzyme can lead to cancer cell death. Certain isoxazole derivatives have demonstrated inhibitory activity against Topoisomerase IIβ. researchgate.netscirp.org
Tubulin Polymerization: Tubulin is the protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. nih.govnih.gov Methoxy-substituted indole (B1671886) derivatives, which share structural similarities with the phenyl group of 5-Methoxy-3-phenylbenzo[d]isoxazole, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and anti-cancer effects. nih.govnih.gov
Table 1: Kinase Inhibitory Activity of Isoxazole and Related Derivatives
| Target Kinase | Compound Type | Key Findings |
|---|---|---|
| EGFR-TK | Isoxazole derivatives | Potent inhibition of EGFR-TK activity. researchgate.net |
| VEGFR-2 | Benzoxazole derivatives | Significant inhibition of VEGFR-2, leading to anti-proliferative effects. nih.govmdpi.com |
| CK2 | Isoxazole-related compounds | Highly potent and selective inhibition of CK2. nih.gov |
| Topoisomerase IIβ | Isoxazole derivatives | Demonstrated inhibitory activity. researchgate.net |
| Tubulin Polymerization | Methoxy-substituted indole derivatives | Inhibition of tubulin polymerization and disruption of microtubule assembly. nih.govnih.gov |
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. mdpi.comnih.gov The inhibition of tyrosinase is a target for the development of skin-lightening agents. mdpi.com Isoxazole derivatives have been evaluated for their tyrosinase inhibitory activity. researchgate.net
Studies have shown that certain isoxazole derivatives can effectively inhibit mushroom tyrosinase. researchgate.net The inhibitory mechanism often involves the interaction of the compound with the active site of the enzyme. nih.gov For example, kinetic studies have demonstrated that some isoxazole derivatives act as competitive inhibitors of tyrosinase. nih.gov The presence of hydroxyl groups on the phenyl ring of the isoxazole scaffold can contribute to their binding affinity and inhibitory potency. mdpi.com
Molecular Interactions with Biological Targets
The biological activity of this compound and its analogs is a direct result of their molecular interactions with specific biological targets. Understanding these interactions at a molecular level is crucial for the design of more potent and selective therapeutic agents.
The binding of isoxazole derivatives to their target receptors is often characterized by a combination of hydrophobic interactions, hydrogen bonding, and in some cases, covalent bond formation. semanticscholar.orgnih.gov
For instance, in the inhibition of tyrosinase, molecular docking studies have revealed that isoxazole derivatives can bind to the active site of the enzyme through hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov Similarly, the binding of EGFR-TK inhibitors often involves hydrophobic interactions with the hydrophobic region of the ATP-binding site and hydrogen bonding with key residues like Met793. semanticscholar.org The methoxy (B1213986) group on the phenyl ring can also play a role in these interactions, potentially forming additional hydrophobic contacts. brieflands.com
Molecular Docking and Binding Affinity Predictions for Protein Targets
Molecular docking studies have been instrumental in predicting the binding modes and affinities of this compound derivatives for various protein targets. These computational techniques provide insights into the potential interactions at a molecular level, guiding the optimization of these compounds as therapeutic agents.
For instance, docking studies have been performed on isoxazole derivatives with the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. The results indicated that these compounds can bind to the FXR-LBD (ligand-binding domain) as agonists, with docking scores ranging from 136.612 to 141.065. mdpi.com This suggests a potential role for these derivatives in metabolic diseases.
In the context of cancer research, docking simulations have been employed to understand the interaction of isoxazole derivatives with several key proteins involved in tumor progression. These include:
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): Docking studies have shown that isoxazole derivatives can fit precisely into the active site of EGFR-TK, a critical target in cancer therapy. researchgate.netnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Similar to EGFR-TK, these compounds have demonstrated a good fit within the active site of VEGFR-2, an important mediator of angiogenesis. researchgate.netnih.gov
Casein Kinase 2 (CK2): Isoxazole derivatives have also been shown to dock effectively into the active site of CK2, a protein kinase implicated in various cancers. researchgate.netnih.gov
Topoisomerase IIβ: Docking analyses have revealed that these compounds can bind to the active site of topoisomerase IIβ, an enzyme crucial for DNA replication and a target for certain anticancer drugs. researchgate.netnih.gov
Tubulin: The interaction of isoxazole derivatives with tubulin, the building block of microtubules, has also been investigated through docking, suggesting a potential mechanism for disrupting cell division. researchgate.netnih.gov
Furthermore, in the field of inflammation research, molecular docking has been used to predict the binding of isoxazole derivatives to cyclooxygenase (COX) enzymes. Studies have shown that these compounds can bind to the catalytic domains of both COX-1 and COX-2 with high atomic contact energy scores, indicating a strong interaction. nih.gov
The binding affinity of these compounds is a crucial parameter in determining their potential efficacy. For example, the binding energies of a sulfonamide Schiff base, a related heterocyclic compound, with target proteins 3E4A and 3OFI were found to be -9.1 kcal/mol and -8.2 kcal/mol, respectively, which are comparable to known inhibitors. nih.gov The prediction of binding affinity is a complex process, and various computational models are continuously being developed to improve accuracy. arxiv.orgbiorxiv.org
Analysis of Ligand-Protein Interaction Profiles (e.g., Hydrogen Bonding, Hydrophobic Contacts)
The stability and specificity of the interaction between a ligand and its protein target are governed by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. nih.gov The analysis of these interactions is crucial for understanding the mechanism of action of this compound derivatives and for guiding their rational design.
Hydrogen Bonding: Hydrogen bonds play a pivotal role in the stability of protein-ligand complexes. mdpi.com In the case of isoxazole derivatives binding to the farnesoid X receptor (FXR), studies have shown the formation of at least two hydrogen bonds between the ligand and the receptor. mdpi.com For instance, the isoxazole nitrogen can form a hydrogen bond with key residues like HIS447, which is thought to be beneficial for agonistic activity. mdpi.com However, it's noteworthy that not all hydrogen bonds contribute favorably to binding energy. For example, a hydrogen bond between the methoxy group of an isoxazole derivative and the amino group of ARG331 in FXR was found to have an unfavorable contribution to the total binding free energy. mdpi.com
Hydrophobic Interactions: Hydrophobic interactions are another major driving force for ligand binding. nih.gov These interactions involve the association of nonpolar groups to minimize their contact with water. In the context of FXR, hydrophobic interactions have been observed between the benzoic acid groups of isoxazole derivatives and residues like MET290, as well as between the isopropyl group of VAL297 and the ligand's benzoic acid and dichlorobenzene moieties. mdpi.com Similarly, in the binding of isoxazole derivatives to tyrosinase, hydrophobic contacts with residues such as Ala286, Val283, and Phe264 have been identified. mdpi.com
Other Interactions: Besides hydrogen bonding and hydrophobic contacts, other types of interactions can also contribute to the binding of isoxazole derivatives. For example, salt bridges, which are electrostatic interactions between oppositely charged groups, have been observed between the terminal carboxyl group of ligands and residues like HIS447 in FXR. mdpi.com Aromatic interactions, such as π-stacking, are also common and can be considered a special type of hydrophobic interaction. nih.gov
The comprehensive analysis of these ligand-protein interaction profiles provides a detailed picture of the binding mode and is essential for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. nih.gov
Cellular Pathway Modulation Studies (In Vitro Research)
Modulation of Cell Cycle Progression (e.g., G2/M arrest, pre-G1 phase)
Derivatives of this compound have demonstrated the ability to modulate cell cycle progression in cancer cells, a key mechanism for their anti-proliferative effects. researchgate.netnih.gov In vitro studies have shown that these compounds can induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
One of the prominent effects observed is the arrest of cells in the G2/M phase of the cell cycle. researchgate.netnih.govmdpi.comnih.gov This phase is a critical checkpoint where the cell prepares for mitosis. By halting the cell cycle at this stage, these compounds can prevent the entry of cancer cells into mitosis, ultimately leading to cell death. For example, a new methoxy derivative of chalcones was found to induce G2/M arrest in melanoma cells. mdpi.com Similarly, certain benzofuran (B130515) lignans (B1203133) have been shown to arrest MCF-7 breast cancer cells in the G2/M phase. nih.gov
In addition to G2/M arrest, some isoxazole derivatives have been shown to cause an accumulation of cells in the pre-G1 phase. researchgate.netnih.gov The pre-G1 phase is indicative of apoptosis or programmed cell death, as it represents cells with a DNA content less than that of G1 phase cells, a hallmark of DNA fragmentation. researchgate.net The increase in the pre-G1 cell population further supports the pro-apoptotic activity of these compounds. researchgate.net
Furthermore, some related compounds, like piperine, have been shown to cause cell cycle arrest in the G1 phase in melanoma cells. plos.org This is often associated with the downregulation of proteins like E2F1 and the phosphorylation of the retinoblastoma protein (Rb). plos.org
The ability of these compounds to interfere with the cell cycle is often linked to their effects on the expression and activity of key cell cycle regulatory proteins. For instance, the suppression of proteins like Cdc25c, CDK1, and Cyclin B1 has been observed in cells treated with these compounds, leading to G2/M arrest. nih.gov
Induction of Apoptosis Pathways (e.g., Caspase Activation, Bax/Bcl-2 Ratio)
A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. researchgate.netnih.govnih.gov This is a highly regulated process that plays a crucial role in eliminating damaged or unwanted cells.
Caspase Activation: A key event in apoptosis is the activation of a family of proteases called caspases. mdpi.com These enzymes are responsible for the execution of the apoptotic program. Studies have shown that isoxazole derivatives can induce the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7. researchgate.netnih.govnih.gov The activation of caspase-3, in particular, is a central event in both the intrinsic and extrinsic pathways of apoptosis. mdpi.com This activation can be observed through the cleavage of caspase-3 and its substrate, PARP. plos.org In some cases, RGD-containing peptides have been shown to directly induce the autoprocessing and enzymatic activity of procaspase-3. nih.gov
Bax/Bcl-2 Ratio: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. mdpi.com This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. The ratio of these pro- and anti-apoptotic proteins is a key determinant of a cell's susceptibility to apoptosis. nih.gov Research has demonstrated that isoxazole derivatives can modulate this ratio in favor of apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. nih.gov
The induction of apoptosis by these compounds is a multi-faceted process that involves the modulation of various signaling pathways. The ability to trigger this cellular suicide program makes these compounds promising candidates for cancer therapy.
Inhibition of Cell Proliferation Pathways
In addition to inducing cell cycle arrest and apoptosis, derivatives of this compound can also inhibit various cellular pathways that are essential for cell proliferation. nih.govnih.gov These pathways are often dysregulated in cancer, leading to uncontrolled cell growth.
One of the key pathways targeted by these compounds is the Wnt/β-catenin signaling pathway. nih.gov Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Studies have shown that certain isoxazole derivatives can inhibit the proliferation of cancer cells by disrupting the interaction between β-catenin and its coactivator BCL9. nih.gov This disruption prevents the nuclear translocation of β-catenin and the subsequent transcription of target genes that promote proliferation. nih.gov
Furthermore, these compounds can also interfere with growth factor receptor signaling pathways. For example, by inhibiting EGFR-TK and VEGFR-2, isoxazole derivatives can block the downstream signaling cascades that drive cell proliferation and angiogenesis. researchgate.netnih.gov
The inhibition of cell proliferation can also be achieved by targeting other key proteins involved in cell growth and survival. For instance, some compounds have been shown to inhibit the heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability and function of many oncoproteins. researchgate.net By inhibiting Hsp90, these compounds can lead to the degradation of these oncoproteins and the suppression of tumor growth.
The ability of this compound derivatives to inhibit multiple cell proliferation pathways highlights their potential as multi-targeted anticancer agents.
Immunomodulatory Effects (e.g., Immunosuppressive Properties)
Beyond their applications in cancer research, certain isoxazole derivatives have been investigated for their immunomodulatory properties. mdpi.comresearchgate.net The immune system plays a critical role in both health and disease, and compounds that can modulate its activity have significant therapeutic potential.
Some isoxazole derivatives have been reported to possess immunosuppressive properties. researchgate.net This means they can dampen the immune response, which could be beneficial in the treatment of autoimmune diseases or in preventing organ transplant rejection. The exact mechanisms by which these compounds exert their immunosuppressive effects are still under investigation but may involve the modulation of cytokine production or the function of immune cells.
For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been noted for its immunomodulatory properties, making it a valuable scaffold for further chemical modification to develop new immunomodulatory agents. mdpi.com
It is important to note that the immunomodulatory effects of isoxazole derivatives can be diverse, with some compounds exhibiting immunosuppressive activity while others may have immunostimulatory properties. researchgate.net The specific effect depends on the chemical structure of the compound and the biological context in which it is studied. Further research is needed to fully elucidate the immunomodulatory potential of this compound and its derivatives.
Applications in Materials Science Research
Photophysical Properties and Luminescence
The study of photophysical properties is crucial for developing new materials for optical and electronic devices. This includes analyzing fluorescence, environmental sensitivity, and emission behaviors.
Fluorescence Characteristics and Quantum Yields
No experimental data on the fluorescence characteristics or quantum yields for 5-Methoxy-3-phenylbenzo[d]isoxazole has been found in the reviewed literature. Research on other substituted benzothiazole (B30560) and isoxazole (B147169) derivatives shows that the addition of methoxy (B1213986) groups can influence fluorescence properties, but direct measurements for the target compound are not available. nih.gov
Solvatochromism and Environmental Sensitivity as Photoprobes
Solvatochromism, the change in a substance's color with solvent polarity, is a key feature for environmental probes. nih.govd-nb.info While the isoxazole ring is a component in some photoactive compounds and studies on other heterocyclic molecules are common, there are no specific studies investigating the solvatochromic behavior or environmental sensitivity of this compound. researchgate.netsemanticscholar.org
Development of Photochromic Materials
Photochromic materials, which change color upon exposure to light, are valuable for applications like optical data storage and smart windows. Isoxazole derivatives are among the classes of compounds studied for these properties. researchgate.netnih.gov However, there is no specific research detailing the synthesis or characterization of photochromic materials based on this compound.
Electrochemical Probe Applications
Electrochemical sensors are important for detecting various analytes. Isoxazole derivatives have been synthesized and studied for their potential as electrochemical probes for ions like Cu2+ or for their general electrochemical behavior. researchgate.netd-nb.infoarabjchem.orgnih.govsemanticscholar.org Despite this, no studies have been published on the application of this compound for electrochemical sensing.
Utilization in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology, and organic dyes are a critical component. The introduction of methoxy groups into dye structures has been studied to optimize performance. mdpi.com Although isoxazoles have been generally considered for use in solar cells, there is no evidence in the literature of this compound being specifically designed, synthesized, or tested as a sensitizer (B1316253) in DSSCs. researchgate.netnih.govnih.gov
High Energy Materials Research
Nitrogen-containing heterocyclic compounds are of significant interest in the development of high-energy materials (HEMs) due to their high heats of formation, density, and the generation of N₂ gas upon decomposition. The isoxazole ring, a key feature of this compound, is recognized for these properties. researchgate.netresearchgate.net While specific research focusing solely on this compound as a high-energy material is not extensively documented, the broader class of isoxazole derivatives has been explored for this purpose. acs.orgnih.govresearchgate.netacs.org
Research into the thermal behavior of benzisoxazoles provides insight into their stability, a critical factor for HEMs. Studies on 1,2-benzisoxazole (B1199462), the core of the subject compound, show that it isomerizes to o-hydroxybenzonitrile at temperatures between 900 and 1040 K without fragmentation. acs.orgresearchgate.net This thermal stability is a desirable trait. In contrast, its isomer, 2,1-benzisoxazole, undergoes different reactions, including ring contraction. acs.org The thermal decomposition of benzoxazole (B165842), a related heterocycle, occurs at even higher temperatures (1000-1350 K). nih.gov
The energetic potential of isoxazole derivatives is often enhanced by incorporating explosophoric groups like azido (B1232118) (-N₃) or nitro (-NO₂) moieties. For instance, polyazido-methyl derivatives of isoxazole have been synthesized and evaluated as potential energetic plasticizers and melt-cast explosives. acs.orgnih.gov Similarly, a study on 3-methyl-4-nitro-5-(trinitromethyl) isoxazole highlighted its low melting point (48.1 °C) and good thermal stability (decomposition at 198.2 °C), making it a candidate for next-generation energetic materials. acs.org The development of energetic polymers based on a bis-isoxazole core further demonstrates the utility of this heterocycle in creating materials with high energy density. researchgate.netrsc.org
Table 1: Thermal Properties of Selected Energetic Isoxazole Derivatives
| Compound Name | Melting Point (°C) | Decomposition Temperature (°C) | Application/Significance | Reference |
| 3-methyl-4-nitro-5-(trinitromethyl) isoxazole | 48.1 | 198.2 | Potential energetic plasticizer/melt-castable material | acs.org |
| Polymer from BIDO and Isocyanate | - | 320 | Energetic polymer with a glass transition temp of -18.4 °C | rsc.org |
| 4:3 BIDO:Isophorone diisocyanate oligomer | - | 332 | Energetic oligomer with a heat of formation of –1.76 kJ/g | rsc.org |
This table is interactive. Click on the headers to sort the data.
Liquid Crystal Applications
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. uh.edu Their applications in display technologies are widespread. lcms.cz The key characteristics for liquid crystal materials include a rod-like molecular structure and strong dipoles, which are features that can be engineered into benzisoxazole derivatives. uh.edu
While comprehensive studies on the liquid crystal properties of this compound are limited, research on structurally similar benzoxazole and isoxazole compounds shows their potential in this field. tandfonline.commdpi.comtandfonline.combeilstein-journals.org For example, a structural isomer, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, has been noted for its potential liquid crystalline properties.
The introduction of a benzoxazole unit into a molecule can enhance its birefringence (Δn), a crucial optical property for liquid crystals. tandfonline.com Fluorination of benzoxazole-terminated liquid crystals has been shown to lower melting points and improve electro-optical properties. mdpi.com Various benzoxazole and isoxazole derivatives have been synthesized and found to exhibit different liquid crystal phases (mesophases), such as nematic and smectic phases, over a wide range of temperatures. tandfonline.comtandfonline.combeilstein-journals.org
Table 2: Mesomorphic Properties of Selected Benzoxazole and Isoxazole Liquid Crystal Derivatives
| Compound Series | Mesophase Type | Temperature Range (°C) | Key Finding | Reference |
| nPEPBx (benzoxazole derivatives) | Nematic, Smectic | 30–141 | High birefringence (Δn ≈ 0.50–0.65) and stability | tandfonline.com |
| Fluorinated benzoxazole LCs | Nematic | Varies | Lower melting points and good solubility | mdpi.com |
| Alkanoic acid benzoxazole esters (Series I) | Smectic A | Not specified | Enantiotropic SmA mesomorphism | tandfonline.com |
| Alkanoic acid benzoxazole esters (Series II) | Smectic A | Not specified | Monotropic SmA mesomorphism | tandfonline.com |
| Thiourea/Amide with isoxazole ring | Nematic, Smectic A | Varies | Nematic phase observed only for isoxazole derivatives | beilstein-journals.org |
This table is interactive. Click on the headers to sort the data.
UV Absorption Properties of Benzisoxazole Derivatives
The ability to absorb ultraviolet (UV) radiation is a critical property for materials used in sunscreens and as photostabilizers for polymers. Benzisoxazole and its derivatives have been investigated for these applications. mdpi.compreprints.orgpreprints.org Specifically, 3-phenylbenzo[d]isoxazole 2-oxide has been identified as an effective UV absorber and photooxidation inhibitor. mdpi.compreprints.org
Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives, which are structurally related to the benzisoxazole family, show strong absorption in the UVA (320-400 nm) and UVB (290-320 nm) regions. scielo.brresearchgate.netscielo.brfigshare.com The maximum absorption wavelength (λmax) and the molar absorption coefficient (εmax) are key parameters in evaluating the effectiveness of a UV filter. For a series of these compounds, λmax values were found to be in the range of 336 to 374 nm. scielo.brscielo.br
The UV absorption properties are highly dependent on the substituents attached to the core benzisoxazole or benzoxazole structure. For example, some derivatives show strong absorption in the UVB range (around 300 nm), while others with electron-withdrawing groups absorb strongly in the UVA range (around 340 nm). psu.edu
Table 3: UV Absorption Data for Selected Benzoxazole Derivatives in Ethanol
| Compound | λmax (nm) | εmax (mol⁻¹ cm⁻¹) | UV Range | Reference |
| Compound 1 (2-(amino-2'-hydroxyphenyl)benzoxazole derivative) | 336 | 1.83 x 10⁴ | UVA | scielo.br |
| Compound 2 (2-(amino-2'-hydroxyphenyl)benzoxazole derivative) | 374 | 5.30 x 10⁴ | UVA | scielo.br |
| Compound 3 (acetylated derivative) | 339 | 1.69 x 10⁵ | UVA | scielo.br |
| Alkanoic acid 4-{[4-(6-chloro-benzooxazol-2-yl)-phenylimino]-methyl}-3-hydroxy-phenyl ester | 345 | Not Specified | UVA | tandfonline.com |
| Alkanoic acid 4-(6-chloro-benzooxazol-2-yl)-3-hydroxy-phenyl ester | 325 | Not Specified | UVA/UVB | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Q & A
Q. What are the established synthetic routes for 5-Methoxy-3-phenylbenzo[d]isoxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. For example, analogous isoxazoles (e.g., 5-(4-Methoxyphenyl)-3-phenylisoxazole) are prepared by reacting nitrile oxide precursors with alkynes under mild conditions (50–80°C, 12–24 hours) in solvents like dichloromethane or acetonitrile. Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., iodine(III) reagents) to improve yield and purity. Post-synthesis purification via column chromatography (e.g., PE/EtOAc gradients) is critical . Metal-free routes using nitroethane oxidation intermediates (e.g., acetaldehyde) are also viable, with Schiff bases as starting materials for aromatic derivatives .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of ¹H NMR , ¹³C NMR , and HRMS . For example:
- ¹H NMR : Peaks for methoxy groups (δ ~3.8–3.9 ppm as singlet) and aromatic protons (δ 6.5–8.9 ppm with coupling patterns reflecting substitution).
- HRMS : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with <5 ppm error.
Cross-validate with literature data for analogous compounds (e.g., 5-Methoxybenzo[c]isoxazole in shows δ 3.83 ppm for methoxy) .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the regioselectivity of isoxazole ring formation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cycloaddition kinetics by stabilizing charged intermediates. For regioselectivity, iodine(III) catalysts (e.g., PhI(OAc)₂) favor 3,5-disubstituted isoxazoles by directing nitrile oxide orientation. Solvent-free or microwave-assisted conditions can reduce side reactions and improve yields (e.g., 60% yield for 5-Methoxybenzo[c]isoxazole in PE/EtOAC gradients) .
Q. How should researchers address contradictory bioactivity data between structurally similar isoxazole derivatives?
- Methodological Answer : Case Example: 3-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.059 mM for GR inhibition) vs. 5-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.12 mM). To resolve discrepancies:
Structural Analysis : Compare substituent positions via X-ray crystallography (e.g., confirms spatial arrangement using Acta Cryst. data).
Docking Studies : Model interactions with target enzymes (e.g., GR or GST active sites) to identify steric/electronic effects.
Kinetic Assays : Determine inhibition type (e.g., semi-competitive vs. non-competitive) using Lineweaver-Burk plots .
Q. What experimental and computational approaches are suitable for studying the photodissociation pathways of this compound?
- Methodological Answer :
- Experimental : Use Laval flow reactors coupled with rotational spectroscopy to track photodissociation products (e.g., CO, HCN) under controlled UV exposure.
- Computational : Apply density-functional theory (DFT) to map conical intersections and transition states (e.g., Colle-Salvetti correlation-energy models for electron density analysis) .
Q. How can researchers systematically evaluate the biological potential of novel isoxazole derivatives?
- Methodological Answer : Follow a tiered screening protocol:
In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., GST/GR IC₅₀), and anti-inflammatory activity (COX-2 inhibition).
Structure-Activity Relationships (SAR) : Vary substituents (e.g., methoxy vs. halogen) and compare bioactivity.
In Silico Prediction : Use QSAR models or molecular docking (e.g., Autodock Vina) to prioritize candidates for synthesis .
Q. What strategies mitigate challenges in computational modeling of isoxazole electronic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
